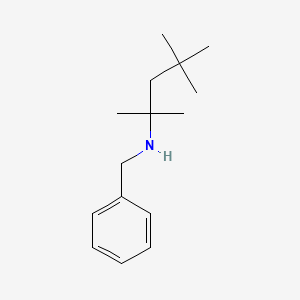
n-Benzyl-2,4,4-trimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-2,4,4-trimethylpentan-2-amine is a chemical compound with the molecular formula C15H25N. It is a rare and unique chemical that is often used in early discovery research . This compound is part of a collection of chemicals that are not commonly found in nature and are synthesized for specific research purposes.
Preparation Methods
The synthesis of n-Benzyl-2,4,4-trimethylpentan-2-amine involves several steps. One common method is the reaction of primary amines with benzyl halides under reflux conditions. For example, the reaction of a primary amine with benzyl chloride in the presence of a base can yield this compound
Chemical Reactions Analysis
n-Benzyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
n-Benzyl-2,4,4-trimethylpentan-2-amine is primarily used in scientific research. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Researchers use this compound to develop new pharmaceuticals and study drug interactions.
Industry: Although not widely used in industrial applications, it can be employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Benzyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
n-Benzyl-2,4,4-trimethylpentan-2-amine can be compared to other similar compounds, such as:
N-benzyl-2,4,6-triphenylpyridinium perchlorate: Used in similar synthetic applications.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Another hindered amine used in organic synthesis.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Used in medicinal chemistry for the preparation of drug candidates.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
3598-75-2 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-benzyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-10,16H,11-12H2,1-5H3 |
InChI Key |
SRNCZQHDQZRJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



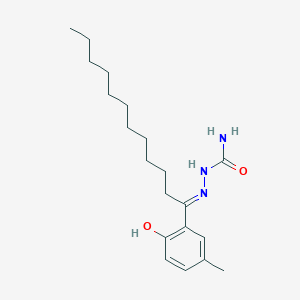

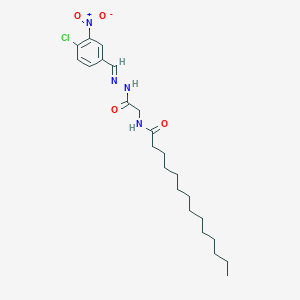
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
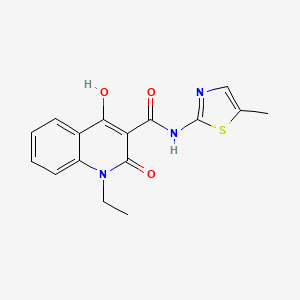

![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
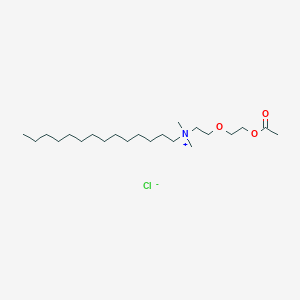
![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)

![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
